molecular formula C23H27FN4O4S B2702845 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-64-6

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2702845
CAS No.: 533869-64-6
M. Wt: 474.55
InChI Key: ABFLXIBYXNPPKM-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core linked to a sulfamoylbenzamide group. This structure is of significant interest in medicinal chemistry and chemical biology research. Compounds featuring the 1,3,4-oxadiazole heterocycle are frequently investigated as key scaffolds in the development of novel bioactive molecules . The specific molecular architecture of this reagent, which incorporates a fluorophenyl-substituted oxadiazole, suggests potential for application in early-stage drug discovery projects, particularly those focused on enzyme inhibition. Research on structurally analogous sulfonamide-containing compounds has demonstrated their utility as potent inhibitors of enzymes like carbonic anhydrase, a well-validated therapeutic target . Consequently, this compound serves as a valuable chemical tool for researchers exploring structure-activity relationships (SAR), optimizing lead compounds for potency and selectivity, and investigating novel mechanisms of action in biochemical assays. Its utility is confined strictly to laboratory research applications.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4S/c1-15(2)13-28(14-16(3)4)33(30,31)20-11-7-17(8-12-20)21(29)25-23-27-26-22(32-23)18-5-9-19(24)10-6-18/h5-12,15-16H,13-14H2,1-4H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFLXIBYXNPPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound with the molecular formula C23H27FN4O4SC_{23}H_{27}FN_{4}O_{4}S and a molecular weight of 474.55 g/mol. This compound belongs to the class of benzamides and incorporates a sulfamoyl group and an oxadiazole moiety, both of which are known for their diverse biological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

InChI=1S/C23H27FN4O4S/c115(2)1328(1416(3)4)33(30,31)2011717(81220)21(29)2523272622(3223)185919(24)10618/h512,1516H,1314H2,14H3,(H,25,27,29)\text{InChI}=1S/C23H27FN4O4S/c1-15(2)13-28(14-16(3)4)33(30,31)20-11-7-17(8-12-20)21(29)25-23-27-26-22(32-23)18-5-9-19(24)10-6-18/h5-12,15-16H,13-14H2,1-4H3,(H,25,27,29)

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the oxadiazole ring have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that such compounds can induce apoptosis and cell cycle arrest in cancerous cells, suggesting potential as therapeutic agents against tumors .

Enzyme Inhibition

The sulfamoyl moiety in this compound is known for its enzyme inhibitory activities. Studies have shown that similar sulfamoyl-containing compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Antibacterial Properties

The compound's antibacterial activity has also been evaluated. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, making them candidates for further development as antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies and Research Findings

Study Findings Reference
Study on oxadiazole derivativesInhibition of tumor growth in HepG2 cells with IC50 values indicating significant antiproliferative effects
Evaluation of sulfamoyl compoundsStrong AChE inhibition leading to potential applications in neurodegenerative diseases
Antibacterial efficacy studyEffective against Gram-positive and Gram-negative bacteria with promising results in vitro

Comparison with Similar Compounds

Key Observations :

  • Smaller groups (e.g., benzyl/methyl in LMM5) may enhance solubility.
  • Oxadiazole-Linked Groups : Electron-withdrawing groups (e.g., 4-fluorophenyl in the target) may improve metabolic stability compared to electron-donating groups (e.g., methoxy in LMM5).

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s XLogP3 (3.7) exceeds LMM5/LMM11 (estimated lower due to polar groups), favoring blood-brain barrier penetration but risking solubility issues.
  • Hydrogen Bonding: With 1 donor and 8 acceptors (), the compound has moderate polarity (TPSA: 114 Ų), balancing permeability and solubility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodology :

  • Step 1 : Condensation of 4-fluorophenyl-substituted hydrazides with carbon disulfide to form 1,3,4-oxadiazole intermediates via cyclization (reflux in ethanol with catalytic H2_2SO4_4) .
  • Step 2 : Sulfamoylation using bis(2-methylpropyl)sulfamoyl chloride under anhydrous conditions (CH2_2Cl2_2, triethylamine as base, 0–5°C) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1^1H/13^13C NMR and HRMS .

Q. How should researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • Spectroscopy : Confirm the oxadiazole ring (C=N stretching at 1600–1650 cm1^{-1} in IR) and sulfamoyl group (S=O stretching at 1150–1250 cm1^{-1}) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with fluorine and sulfur .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (if single crystals are obtainable) .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

  • Experimental Design :

  • Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or microbroth dilution (MIC determination) .
  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antitumor activity?

  • SAR Strategies :

  • Modify Substituents : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity .
  • Bioisosteric Replacement : Substitute the sulfamoyl group with phosphonamidate to improve membrane permeability .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like tubulin or topoisomerase II .

Q. How to resolve contradictions in reported biological data (e.g., variable MIC values across studies)?

  • Troubleshooting :

  • Standardize Assays : Ensure consistent inoculum size (CFU/mL) and growth media (e.g., Mueller-Hinton broth) .
  • Check Compound Stability : Perform HPLC analysis pre-/post-assay to rule out degradation .
  • Replicate with Independent Batches : Synthesize multiple batches to confirm reproducibility .

Q. What mechanistic studies can elucidate its interaction with bacterial PPTase enzymes?

  • Experimental Approaches :

  • Enzyme Inhibition Assays : Measure IC50_{50} values using recombinant Acps-PPTase and malachite green phosphate detection .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm dual-target inhibition .
  • Metabolomic Profiling : Use LC-MS to track changes in lipid biosynthesis pathways in treated bacteria .

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